PHA-665752-d8 Hydrate
Description
Significance of c-Met Signaling in Fundamental Cellular Processes
The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. mdpi.com These pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, are fundamental to a variety of cellular functions. abbviescience.commdpi.com
The HGF/c-Met signaling axis is a potent driver of cell proliferation and survival. nih.govmdpi.com Activation of the PI3K/Akt pathway, in particular, promotes cell survival by inhibiting pro-apoptotic factors. mdpi.com Research using the c-Met inhibitor PHA-665752 has demonstrated its ability to inhibit cell growth and induce apoptosis, even in the presence of HGF, highlighting the critical role of c-Met in these processes. medchemexpress.com In preclinical studies, PHA-665752 has been shown to inhibit the proliferation of various tumor cell lines. caymanchem.com For instance, in multiple myeloma cells, PHA-665752 effectively blocked HGF-induced proliferation. ashpublications.org Similarly, in neuroblastoma cell lines, the compound inhibited proliferation in a dose-dependent manner. nih.gov
A key function of c-Met signaling is the promotion of cell motility and invasion. nih.govresearchgate.net This is often referred to as the "cell-scattering" phenotype, which involves the disruption of cell-cell contacts and subsequent cell movement. nih.gov The activation of downstream effectors like FAK and the RAS-MAPK pathway contributes significantly to these invasive phenotypes. nih.govmdpi.com The use of PHA-665752 in research has been instrumental in confirming the role of c-Met in cell migration. In multiple myeloma cells, PHA-665752 was shown to prevent migration. aacrjournals.org The compound also inhibited the constitutive cell motility and migration of TPR-MET-transformed cells. nih.govaacrjournals.org Furthermore, studies on neuroblastoma cells demonstrated that PHA-665752 could inhibit HGF-stimulated migration. researchgate.net
The HGF/c-Met pathway is a significant regulator of angiogenesis, the formation of new blood vessels, and morphogenesis, the development of cellular organization and shape. nih.govaacrjournals.org c-Met activation on endothelial cells can induce their proliferation, migration, and survival, leading to the formation of vascular tubes. aacrjournals.org Research has shown that c-Met up-regulation is a marker of an angiogenic phenotype for endothelial cells. ashpublications.org The inhibitor PHA-665752 has been used to demonstrate the anti-angiogenic potential of targeting c-Met. In mouse lung cancer xenografts, PHA-665752 was found to inhibit angiogenesis. aacrjournals.orgtocris.com
Aberrant c-Met Activation in Experimental Disease Models
Dysregulation of c-Met signaling is implicated in the pathology of various diseases, most notably cancer. nih.govmdpi.com This aberrant activation can occur through several mechanisms, including gene amplification, mutations, and protein overexpression. abbviescience.commdpi.com
In numerous preclinical cancer models, aberrant c-Met activation has been identified as a key driver of tumor growth and metastasis. mdpi.comaacrjournals.org Overexpression of c-Met is observed in a significant percentage of various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer, and often correlates with a poor prognosis. mdpi.comamegroups.org
Research utilizing PHA-665752 has provided substantial evidence for the therapeutic potential of c-Met inhibition in various cancer models.
| Cancer Model | Research Finding with PHA-665752 |
| Gastric Carcinoma | Showed cytoreductive antitumor activity in xenograft models. caymanchem.com |
| Lung Cancer | Inhibited tumorigenicity and angiogenesis in mouse xenografts. aacrjournals.org Reduced tumor size significantly in both SCLC and NSCLC xenograft models. aacrjournals.org Reversed lung premalignancy in a mutant K-ras model. nih.gov |
| Multiple Myeloma | Blocked an autocrine HGF growth loop and prevented migration and adhesion of myeloma cells. aacrjournals.org Inhibited proliferation of primary myeloma cells. ashpublications.org |
| Neuroblastoma | Inhibited HGF-stimulated migration and proliferation of c-Met-positive cells. nih.govresearchgate.net |
These studies underscore the reliance of certain tumors on the c-Met pathway for their growth and survival.
While the primary focus of c-Met research has been in oncology, its role in other pathological conditions is also under investigation. For instance, dysregulated c-Met signaling has been implicated in fibrosis. nih.gov The precise role of c-Met in these non-oncogenic paradigms is an active area of research, and tools like PHA-665752-d8 Hydrate are valuable for these investigations.
Overview of Small Molecule Kinase Inhibitors as Essential Research Probes
The study of protein kinases, a large family of enzymes that regulate a vast array of cellular functions, has been significantly advanced by the development of small molecule kinase inhibitors. scbt.comnih.gov These chemical compounds are designed to selectively block the activity of specific kinases. scbt.com In biological research, they serve as indispensable tools for dissecting complex signaling networks that control processes like cell growth, differentiation, and apoptosis. scbt.com
Small-molecule kinase inhibitors typically function by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain, thereby preventing the transfer of phosphate (B84403) groups to substrate proteins. frontiersin.org This inhibition of kinase activity allows researchers to probe the specific functions of a kinase within a signaling pathway and observe the downstream consequences. scbt.comnih.gov The availability of potent and selective inhibitors provides a pharmacologically relevant method for studying signal transduction and identifying the roles of individual kinases in both healthy and diseased states. scbt.comnih.gov
Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that act as key regulators of cellular communication, growth, differentiation, and metabolism. nih.govfrontiersin.org They are activated by the binding of extracellular ligands, primarily growth factors, which leads to receptor dimerization and the activation of their intrinsic cytoplasmic kinase domains. nih.govnih.gov This activation initiates intracellular signaling cascades that are fundamental to many aspects of cell biology. nih.gov
Given their central role, aberrant RTK activity is frequently associated with various diseases, particularly cancer. frontiersin.orgmdpi.com Pathogenic alterations can include mutations, gene amplification, or overexpression, which lead to constitutive, ligand-independent signaling and uncontrolled cell proliferation. nih.govmdpi.com This direct link to disease pathology makes RTKs highly attractive targets for mechanistic studies. By specifically inhibiting an RTK, researchers can investigate its contribution to cellular processes and its role as a driver of disease, providing critical insights into the underlying biological mechanisms. nih.gov
Signal transduction pathways are intricate networks of molecular interactions that relay signals from the cell surface to intracellular targets, culminating in a specific cellular response. physiology.org Selective inhibitors are powerful tools for mapping these complex pathways. nih.govpnas.org By blocking the activity of a single, specific kinase, researchers can observe the direct effects on downstream signaling events. pnas.org
This approach allows for the precise elucidation of kinase-substrate relationships and the hierarchical organization of signaling cascades. nih.gov For example, inhibiting a specific RTK and then measuring the phosphorylation status of downstream proteins like those in the MAPK, PI3K/Akt, and JAK/STAT pathways can reveal which pathways are dependent on that particular receptor. frontiersin.orgcaymanchem.com The ability to selectively perturb the system is crucial for distinguishing the functions of highly related kinases and understanding how signaling networks are wired. nih.govnih.gov This method is analogous to creating a temporary, targeted "knock-out" of a protein's function, enabling a detailed analysis of its role in cellular communication. pnas.org
PHA-665752: A Specific Probe for c-Met Kinase Research
PHA-665752 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. medchemexpress.comtocris.com It functions as an ATP-competitive inhibitor, binding to the active site of the c-Met kinase domain. caymanchem.commedchemexpress.com This action prevents the autophosphorylation of the receptor and subsequent activation of its downstream signaling pathways. medchemexpress.compnas.org
The high selectivity of PHA-665752 for c-Met over other kinases makes it a valuable research tool. caymanchem.commedchemexpress.com This specificity allows scientists to isolate and study the effects of c-Met inhibition with minimal confounding "off-target" effects. nih.gov The deuterated form, This compound , is a specialized version of this compound. Deuterium (d) is a stable, non-radioactive isotope of hydrogen. In research, deuterated compounds are frequently used as internal standards in quantitative analytical methods like mass spectrometry. Their nearly identical chemical properties but different mass allow for precise measurement of the non-deuterated compound in biological samples.
Detailed Research Findings with PHA-665752
Research utilizing PHA-665752 has provided significant insights into the function of c-Met signaling. Studies have shown that it potently inhibits both HGF-stimulated and constitutively active c-Met phosphorylation in various tumor cell lines. medchemexpress.comnih.gov
Inhibitory Activity of PHA-665752 The compound demonstrates high potency against c-Met with significant selectivity over a panel of other kinases.
| Kinase Target | IC50 (nM) | Ki (nM) |
| c-Met | 9 | 4 |
| Ron | 68 | - |
| Flk-1 | 200 | - |
| c-abl | 1400 | - |
| FGFR1 | 3000 | - |
| EGFR | 3800 | - |
| c-src | 6000 | - |
| IGF-IR | >10000 | - |
| PDGFR | >10000 | - |
| Data sourced from multiple studies. medchemexpress.comtocris.com |
Impact on Downstream Signaling and Cellular Processes Inhibition of c-Met by PHA-665752 has been shown to block the phosphorylation and activation of numerous downstream effector molecules. caymanchem.commedchemexpress.com This disruption of the signaling cascade leads to distinct phenotypic changes in cells that are dependent on c-Met for survival and proliferation. pnas.org
Table of Downstream Effects of PHA-665752
| Downstream Target Inhibited | Cellular Process Affected | Research Observation |
|---|---|---|
| Gab-1, ERK, Akt, STAT3, PLC-γ, FAK | Proliferation, Survival, Motility, Invasion | PHA-665752 inhibits the HGF-stimulated or constitutive phosphorylation of these mediators. caymanchem.commedchemexpress.com |
| - | Cell Cycle | Induces cell cycle arrest. medchemexpress.comnih.gov |
| - | Apoptosis | Induces apoptosis in c-Met dependent cells, even in the presence of HGF. medchemexpress.compnas.orgnih.gov |
For instance, in gastric cancer cell lines with MET gene amplification, treatment with PHA-665752 effectively suppressed the constitutive phosphorylation of c-Met and its downstream effectors, including ERK1/2, AKT, and STAT3. pnas.org This targeted inhibition led to massive apoptosis in the MET-amplified cells, highlighting their dependence on the c-Met pathway for survival. pnas.org Further studies have demonstrated that PHA-665752 can induce apoptosis in tumor cells and endothelial cells within lung lesions, suggesting it can disrupt the tumor microenvironment. nih.gov
Collectively, these findings, enabled by the use of PHA-665752, underscore the critical role of c-Met in driving cancer cell survival, proliferation, and motility. The compound, along with its deuterated form this compound for quantitative studies, remains a vital chemical probe for dissecting the complexities of receptor tyrosine kinase signaling in biological research.
Properties
Molecular Formula |
C₃₂H₂₆D₈Cl₂N₄O₄S · xH₂O |
|---|---|
Molecular Weight |
649.66 |
Synonyms |
(3Z)-5-[[(2,6-dichlorophenyl)methyl]sulfonyl]-3-[[3,5-dimethyl-4-[[(2R)-2-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]carbonyl]-1H-pyrrol-2-yl]methylene]-1,3-dihydro-2H-indol-2-one-d8 Hydrate; PHA 665752-d8 Hydrate; |
Origin of Product |
United States |
Pha 665752 D8 Hydrate: a Specialized Research Compound
Nomenclature and Isotopic Labeling Rationale
PHA-665752-d8 Hydrate is a deuterated form of PHA-665752, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The nomenclature "-d8" indicates that eight hydrogen atoms in the parent molecule have been replaced by deuterium, a stable isotope of hydrogen. The term "Hydrate" signifies that the compound exists in a crystalline form with associated water molecules.
Understanding Deuterium Substitution in Chemical Analogs
Deuterium (²H) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus, which doubles the mass of the hydrogen atom. In the synthesis of deuterated analogs like PHA-665752-d8, specific hydrogen atoms are replaced with deuterium. This substitution is a subtle structural modification that generally does not alter the molecule's shape, size, or biological activity in terms of target binding. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can have a significant impact on the compound's metabolic stability.
Principles of Stable Isotope Labeling in Advanced Research
Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable isotope, such as replacing hydrogen with deuterium, carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. creative-proteomics.com These labeled compounds are chemically identical to their unlabeled counterparts and participate in biological processes in the same manner. immune-system-research.com The key difference is their mass, which allows them to be distinguished and traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.com This ability to track molecules provides invaluable insights into metabolic pathways, reaction mechanisms, and the fate of compounds within a biological system. creative-proteomics.com
Key Principles of Stable Isotope Labeling:
| Principle | Description |
| Chemical Equivalence | Isotopically labeled molecules exhibit nearly identical chemical properties and reactivity to their natural counterparts. |
| Mass Differentiation | The difference in mass allows for the detection and quantification of labeled molecules by mass spectrometry. |
| Non-Radioactivity | Stable isotopes do not decay or emit radiation, making them safe for a wide range of studies, including those in humans. |
| Tracer Capability | The isotopic label acts as a tag, enabling researchers to follow the molecule's journey through complex biological systems. |
Significance of Deuterated Analogs in Modern Research Methodologies
The unique properties of deuterated analogs make them indispensable tools in modern scientific research, particularly in pharmacology and biochemistry.
Applications in Quantitative Bioanalytical Studies
Deuterated compounds, such as this compound, are widely used as internal standards in quantitative bioanalytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.govresearchgate.net An internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a target analyte.
The ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. kcasbio.com Because deuterated analogs are chemically almost identical to the analyte, they are considered the gold standard for internal standards. scispace.comnih.govresearchgate.net Their slightly higher mass allows them to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and accurate quantification of the target compound in complex biological matrices like plasma and urine. texilajournal.com
Advantages of Deuterated Internal Standards in LC-MS:
| Advantage | Description |
| Improved Accuracy and Precision | Compensates for variability in sample preparation, injection volume, and matrix effects, leading to more reliable data. kcasbio.comtexilajournal.com |
| Co-elution with Analyte | Ensures that both the analyte and the internal standard are subjected to the same analytical conditions. kcasbio.com |
| Reduced Matrix Effects | Helps to normalize the signal response in the presence of interfering substances in the biological sample. kcasbio.com |
Utility in Tracing Compound Fate in Biological Systems (Conceptual Framework)
Stable isotope labeling with deuterium provides a powerful method for tracing the metabolic fate of a compound within a living organism. nih.govspringernature.com By introducing a deuterated compound like PHA-665752-d8, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile.
Using mass spectrometry, scientists can identify and quantify the parent deuterated compound and its various metabolites in different tissues and biological fluids. nih.govspringernature.com This allows for the elucidation of metabolic pathways, as the deuterium label reveals how the original molecule is chemically modified by the body's enzymes. immune-system-research.com For a c-Met inhibitor like PHA-665752, understanding its metabolic fate is crucial for optimizing its therapeutic potential and identifying any potentially toxic byproducts. discover-pharma.comdeuteroncology.com Deuteration at sites of metabolism can also intentionally alter the metabolic profile, potentially leading to improved pharmacokinetic properties. discover-pharma.com
Biochemical and Molecular Characterization of C Met Inhibition by Pha 665752 Parent Compound
Enzymatic Kinetic Analysis of c-Met Kinase Activity Modulation
Determination of Inhibition Constants (e.g., Kᵢ, IC₅₀ values in cell-free assays)
In cell-free enzymatic assays, PHA-665752 demonstrates potent inhibition of c-Met kinase activity. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 9 nM. selleckchem.commedchemexpress.combertin-bioreagent.com Further kinetic analysis has established its inhibition constant (Kᵢ) to be 4 nM, indicating a high affinity for the c-Met kinase. medchemexpress.combertin-bioreagent.comnih.gov These low nanomolar values underscore the potent inhibitory capacity of PHA-665752 against its target. uni.lu
| Parameter | Value (nM) | Assay Type |
|---|---|---|
| IC₅₀ | 9 | Cell-Free Enzymatic Assay |
| Kᵢ | 4 | Cell-Free Enzymatic Assay |
ATP-Competitive Inhibition Mechanism Elucidation
PHA-665752 functions as an ATP-competitive inhibitor of the c-Met kinase. medchemexpress.combertin-bioreagent.comnih.gov This mechanism involves the compound binding to the ATP-binding pocket of the c-Met kinase domain, directly competing with the endogenous ATP substrate. nih.govsemanticscholar.orgaacrjournals.org By occupying this active site, PHA-665752 effectively blocks the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the substrate, thereby inhibiting the kinase's catalytic activity and downstream signaling. nih.govnih.govsemanticscholar.org
Specificity Profiling Against a Diverse Panel of Protein Kinases
PHA-665752 has been profiled against a broad range of protein kinases to assess its selectivity. The results indicate that it is a highly selective inhibitor of c-Met. selleckchem.commedchemexpress.combertin-bioreagent.com It exhibits greater than 50-fold selectivity for c-Met when compared with a diverse panel of other receptor tyrosine kinases and serine-threonine kinases. nih.govuni.lusemanticscholar.org
Assessment of Selectivity Ratios for c-Met versus Other Receptor Tyrosine Kinases (e.g., Ron, Flk-1)
While PHA-665752 is highly selective for c-Met, it does show some activity against other closely related receptor tyrosine kinases at higher concentrations. For instance, its IC₅₀ value for Ron (Recepteur d'Origine Nantais) is 68 nM and for Flk-1 (also known as VEGFR2) is 200 nM. selleckchem.com This demonstrates a selectivity ratio of approximately 7.5-fold for c-Met over Ron and over 22-fold for c-Met over Flk-1. Some studies have reported "off-target" inhibition of Ron and Flk-1 with IC₅₀ values of 0.9 µM and 2.5 µM, respectively. nih.gov
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. c-Met) |
|---|---|---|
| c-Met | 9 | 1 |
| Ron | 68 | ~7.6 |
| Flk-1 (VEGFR2) | 200 | ~22.2 |
| c-abl | 1400 | ~155.6 |
| FGFR1 | 3000 | ~333.3 |
| EGFR | 3800 | ~422.2 |
| c-src | 6000 | ~666.7 |
| IGF-IR | >10000 | >1111 |
| PDGFR | >10000 | >1111 |
Evaluation of Selectivity Against Serine-Threonine Kinases
PHA-665752 exhibits a high degree of selectivity against serine-threonine kinases. wikipedia.org When tested against a panel including AURORA2, PKA, PKBα, p38α, MK2, and MK3, the IC₅₀ values were all determined to be greater than 10,000 nM. rndsystems.com This demonstrates a selectivity of over 1,000-fold for c-Met compared to these serine-threonine kinases, highlighting the specific design of the inhibitor towards the tyrosine kinase family, and c-Met in particular. selleckchem.commedchemexpress.comnih.gov
Structural Insights into c-Met-PHA-665752 Interactions
The structural basis for the potent and selective inhibition of c-Met by PHA-665752 has been elucidated through X-ray crystallography. These studies reveal that the inhibitor binds to the ATP-binding site within the kinase domain of c-Met. The binding mode is characterized by specific interactions with key amino acid residues that stabilize the complex. This detailed structural understanding confirms the ATP-competitive mechanism and provides a framework for the rational design of next-generation c-Met inhibitors. While a specific crystal structure of PHA-665752 complexed with c-Met is not available in the provided search results, the availability of crystal structures for c-Met with other novel inhibitors (PDB ID: 4GG5) provides a general understanding of how such small molecules interact with the kinase's active site. rcsb.org
X-ray Crystallography and Molecular Docking Studies
The definitive atomic-level understanding of how PHA-665752 engages with the c-Met kinase domain has been elucidated through X-ray crystallography. The co-crystal structure of PHA-665752 bound to the kinase domain of c-Met has been solved and is available in the Protein Data Bank under the accession code 2WKM rcsb.org. This structural determination provides a static yet highly detailed snapshot of the inhibitor nestled within the ATP-binding pocket of the enzyme.
The crystallographic data reveals that the structure was determined by X-ray diffraction to a resolution of 2.20 Å rcsb.org. This level of resolution allows for a clear visualization of the electron density for both the protein and the bound inhibitor, enabling a precise mapping of their interactions. The availability of this co-crystal structure has been instrumental in guiding further drug design efforts, including the development of novel 2-amino-5-aryl-3-benzyloxypyridine series of inhibitors rcsb.org.
| Parameter | Value |
|---|---|
| PDB ID | 2WKM |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.20 Å |
| R-Value Work | 0.218 |
| R-Value Free | 0.275 |
Analysis of Binding Site Interactions and Conformational Changes
The co-crystal structure of PHA-665752 with the c-Met kinase domain reveals a detailed network of interactions that collectively contribute to its high-affinity binding and potent inhibition. As an ATP-competitive inhibitor, PHA-665752 occupies the adenine-binding pocket of the c-Met kinase, effectively preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.
The binding of PHA-665752 within the ATP site of c-Met is stabilized by a series of specific hydrogen bonds and hydrophobic interactions with key amino acid residues. While the specific publication detailing the full analysis of the 2WKM structure was not retrieved in the search, the PDB entry itself allows for the inference of these interactions based on proximity and geometry. Key interactions typically observed for kinase inhibitors in the ATP-binding site involve the hinge region, the DFG motif, and the activation loop. For instance, it is common for inhibitors to form hydrogen bonds with the backbone of residues in the hinge region, mimicking the interaction of the adenine portion of ATP.
The binding of PHA-665752 induces a specific conformation in the c-Met kinase domain. The crystal structure reveals a novel ATP site environment created upon the binding of the inhibitor rcsb.org. This suggests that the binding of PHA-665752 may stabilize a particular inactive conformation of the kinase. The precise nature of these conformational changes, particularly in dynamic regions such as the activation loop, is critical for its inhibitory activity. The stabilization of an inactive conformation prevents the kinase from adopting the active state required for catalysis.
| Interaction Type | Potential Interacting Residues |
|---|---|
| Hydrogen Bonding | Hinge Region (e.g., Met1160, Tyr1159) |
| Hydrophobic Interactions | Gatekeeper Residue, Hydrophobic Pockets |
Further analysis of the 2WKM structure would provide a more explicit list of these interactions and a more detailed description of the conformational state of the c-Met kinase domain when bound to PHA-665752.
Investigation of C Met Pathway Modulation in Cellular Research Models
Effects on Ligand-Stimulated and Constitutive c-Met Phosphorylation
PHA-665752 is a potent, ATP-competitive inhibitor of the c-Met kinase. medchemexpress.comuni.lu Its primary mechanism of action involves binding to the active site of the c-Met catalytic domain, thereby preventing the autophosphorylation that is essential for receptor activation. medchemexpress.com This inhibition occurs for both hepatocyte growth factor (HGF)-stimulated and constitutively active c-Met. uni.luselleckchem.com
The activation of the c-Met receptor is initiated by the phosphorylation of specific tyrosine residues within its kinase domain. Key autophosphorylation sites include Tyr-1234 and Tyr-1235. nih.gov Studies have demonstrated that PHA-665752 effectively reduces the phosphorylation of these critical sites. For instance, in LKR-13 lung adenocarcinoma cells, treatment with PHA-665752 resulted in a dose-dependent decrease in the phosphorylation of c-Met at Tyr-1234. nih.gov Similarly, in murine lung endothelial cells (MECs), the compound also diminished c-Met phosphorylation at the same site. researchgate.net The inhibitory concentration (IC50) for c-Met autophosphorylation in cellular assays has been reported to be in the range of 25-50 nM. selleckchem.com
Hepatocyte growth factor (HGF) is the natural ligand for the c-Met receptor, and its binding triggers receptor dimerization and subsequent activation. nih.gov PHA-665752 has been shown to potently block this HGF-induced activation. In A549 lung carcinoma cells, the compound effectively inhibited HGF-induced c-Met phosphorylation at concentrations between 0.0125 and 0.2 μM. medchemexpress.com Furthermore, in SH-EP neuroblastoma cells, PHA-665752 completely abrogated HGF-mediated activation of c-Met, as measured by the levels of phosphorylated Met at residues Y1234/1235. nih.gov This inhibition of HGF-stimulated c-Met phosphorylation is a consistent finding across various tumor cell lines. medchemexpress.comuni.lu
Modulation of Downstream Signal Transduction Pathways
The activation of c-Met initiates a cascade of downstream signaling events that are crucial for mediating its biological effects. PHA-665752 has been shown to effectively inhibit these downstream pathways by blocking the initial receptor phosphorylation. medchemexpress.comselleckchem.com
The RAS/MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation and survival. Upon c-Met activation, adaptor proteins like Grb2 are recruited, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. nih.gov Research has consistently demonstrated that PHA-665752 treatment leads to the inhibition of this pathway. In multiple tumor cell lines, inhibition of c-Met by PHA-665752 resulted in reduced phosphorylation of ERK. medchemexpress.comuni.lu For example, in neuroblastoma cells, PHA-665752 completely blocked HGF-induced phosphorylation of Erk1/2. nih.gov Similarly, in gastric cancer cells, the compound reduced the expression of phosphorylated ERK. iiarjournals.org
The PI3K/AKT/mTOR pathway is another critical downstream effector of c-Met, playing a major role in cell survival, growth, and proliferation. nih.gov The binding of the p85 subunit of PI3K to the activated c-Met receptor initiates this signaling cascade. nih.gov Studies have shown that PHA-665752 effectively suppresses the activation of this axis. Treatment with PHA-665752 has been documented to inhibit the phosphorylation of Akt in various cancer cell lines. medchemexpress.comuni.lu In neuroblastoma cells, the compound completely blocked HGF-induced phosphorylation of Akt at serine 473. nih.gov Furthermore, in cells with a constitutively active form of MET (TPR-MET), PHA-665752 inhibited the phosphorylation of downstream targets of the mTOR pathway, such as p-S6K. nih.gov
In addition to the RAS/MAPK/ERK and PI3K/AKT/mTOR pathways, c-Met activation also leads to the stimulation of other important signaling molecules, including STAT3, PLC-γ, and FAK. nih.gov PHA-665752 has been shown to inhibit the phosphorylation and activation of these downstream effectors as well. medchemexpress.comselleckchem.com The inhibition of STAT3, PLC-γ, and FAK phosphorylation has been observed in multiple tumor cell lines following treatment with PHA-665752, further highlighting the comprehensive blockade of c-Met-driven signaling by this inhibitor. medchemexpress.comuni.luselleckchem.com
Data Tables
Table 1: Effect of PHA-665752 on c-Met Phosphorylation
| Cell Line | Condition | Key Phosphorylation Site(s) | Observed Effect | Reference |
| LKR-13 | Constitutive | Tyr-1234 | Dose-dependent decrease | nih.gov |
| MECs | Constitutive | Tyr-1234 | Decreased phosphorylation | researchgate.net |
| A549 | HGF-Stimulated | Not specified | Potent inhibition | medchemexpress.com |
| SH-EP | HGF-Stimulated | Tyr-1234/1235 | Complete abrogation | nih.gov |
Table 2: Modulation of Downstream Signaling Pathways by PHA-665752
| Pathway | Key Molecule(s) | Cell Line(s) | Observed Effect | Reference(s) |
| RAS/MAPK/ERK | p-Erk1/2 | Neuroblastoma, Gastric Cancer | Complete block of HGF-induced phosphorylation, Reduced expression | nih.goviiarjournals.org |
| PI3K/AKT/mTOR | p-Akt (Ser473), p-S6K | Neuroblastoma, TPR-MET transformed cells | Complete block of HGF-induced phosphorylation, Inhibition of phosphorylation | nih.govnih.gov |
| STAT3 | p-STAT3 | Multiple tumor cell lines | Inhibition of phosphorylation | medchemexpress.comselleckchem.com |
| PLC-γ | p-PLC-γ | Multiple tumor cell lines | Inhibition of phosphorylation | medchemexpress.comselleckchem.com |
| FAK | p-FAK | Multiple tumor cell lines | Inhibition of phosphorylation | medchemexpress.comselleckchem.com |
Investigation of Cross-Talk with Other Kinases (e.g., Src)
The c-Met signaling pathway does not operate in isolation; it engages in significant cross-talk with other critical cellular kinases, such as Src. Research into the effects of PHA-665752 has illuminated the intricate relationship between c-Met and Src in various cancer cell models.
In colon cancer cells, for instance, while PHA-665752 effectively inhibits the basal level of MET phosphorylation, it does not suppress the basal phosphorylation levels of SRC, AKT, or ERK. nih.gov However, when these pathways are stimulated by the c-Met ligand, Hepatocyte Growth Factor (HGF), pretreatment with PHA-665752 markedly suppresses the activation and phosphorylation of not only MET but also SRC, AKT, and ERK. nih.gov This suggests that while SRC activity is not basally dependent on c-Met, it is a key downstream transducer of HGF-induced MET signaling. nih.gov The sustained activation of SRC in the absence of HGF stimulation, despite MET inhibition by PHA-665752, may limit the anti-viability effects of the MET inhibitor alone in colon cancer. nih.gov
This interplay has led to investigations into the dual inhibition of both MET and SRC. In head and neck squamous cell carcinoma (HNSCC) and colon cancer cell lines, the combination of PHA-665752 with a Src family kinase (SFK) inhibitor, such as dasatinib, has demonstrated synergistic effects. nih.govnih.gov The combined treatment leads to a more significant inhibition of cell viability and an increase in apoptosis compared to either agent used alone. nih.gov Specifically, the dual inhibition effectively prevents both ligand-dependent (HGF-stimulated) and ligand-independent activation of MET and SRC, leading to a greater decrease in the phosphorylation of downstream effectors like AKT and ERK. nih.gov In HNSCC cell lines, the combination of c-Src and c-Met inhibition was found to be more effective at reducing tumor size and inhibiting invasion and migration than either inhibitor on its own. nih.gov
| Cell Line | Treatment | Inhibitory Rate on Cell Viability (%) | Reference |
|---|---|---|---|
| HT-29 | PHA-665752 (5 µM) | 34.5% | nih.gov |
| HCT-116 | PHA-665752 (5 µM) | 25.5% | nih.gov |
| HT-29 & HCT-116 | PHA-665752 + Dasatinib | Significantly greater inhibition of cell growth and increased apoptosis compared to single agents | nih.gov |
Impact on Hypoxia-Inducible Factor-1α (HIF-1α) Expression
The tumor microenvironment is often characterized by hypoxia (low oxygen levels), which activates adaptive cellular responses, primarily through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). nih.govmdpi.com The interplay between the c-Met pathway and the hypoxic response is complex and has significant implications for the efficacy of c-Met inhibitors like PHA-665752.
Hypoxia can enhance the expression and signaling of c-Met by activating HIF-1α in some human cancer cells. nih.gov This suggests that the hypoxic conditions within a tumor could potentiate c-Met-driven oncogenic processes. nih.gov Conversely, studies have shown that hypoxia can also lead to a decrease in the autophosphorylation of the MET receptor. researchgate.netoncotarget.com
| Condition | MET Autophosphorylation | Sensitivity to PHA-665752 | Reference |
|---|---|---|---|
| Normoxia | High (HGF-stimulated) | Sensitive; phosphorylation is effectively inhibited. | oncotarget.com |
| Hypoxia (1-1.5h) | Significantly reduced | Resistant; higher concentrations of the inhibitor are required to suppress phosphorylation. | oncotarget.com |
| Reoxygenation (after 1h hypoxia) | Quickly recovered | Sensitivity is restored. | oncotarget.com |
Analysis of Molecular Feedback Loops and Compensatory Mechanisms
A significant challenge in targeted cancer therapy is the activation of molecular feedback loops and compensatory mechanisms that lead to therapeutic resistance. When the c-Met pathway is inhibited by PHA-665752, cancer cells can activate alternative survival pathways.
One of the key compensatory mechanisms identified is the activation of the Epidermal Growth Factor Receptor (EGFR)/ErbB3 pathway. plos.orgsemanticscholar.org In c-Met positive (c-Met+) hepatocellular carcinoma (HCC) cells, the inhibition of c-Met signaling using PHA-665752 leads to the upregulation of EGFR pathway members. plos.org The PI3K/Akt signaling arm, which is downstream of c-Met, normally suppresses the expression of Transforming Growth Factor-alpha (TGF-α), an EGFR ligand, and ErbB3. plos.org When c-Met is blocked by PHA-665752, the subsequent loss of PI3K/Akt activity relieves this suppression, resulting in increased TGF-α and ErbB3 levels. plos.orgsemanticscholar.org This, in turn, activates the EGFR pathway, which then provides a compensatory survival signal for the cancer cells. plos.org
This feedback loop has been demonstrated by showing that while treatment with PHA-665752 alone reduces cell viability, the combination of PHA-665752 with an EGFR inhibitor like gefitinib (B1684475) results in a significantly greater decrease in cell viability and a marked increase in apoptosis. plos.orgsemanticscholar.org This highlights that although the EGFR pathway may not be the primary driver of cell survival in c-Met+ cells at baseline, it becomes a crucial escape route upon c-Met inhibition. plos.org
| Treatment | Effect on Cell Viability | Effect on Apoptosis (PARP Cleavage) | Reference |
|---|---|---|---|
| PHA-665752 (1µM) | Reduced | Slight increase | plos.org |
| Gefitinib (10µM) | Minimal effect | Minimal effect | plos.org |
| PHA-665752 + Gefitinib | Statistically significant decrease compared to PHA-665752 alone | Substantial increase | plos.org |
Cellular Phenotypic Studies Employing Pha 665752
Research Methodologies for Cell Growth and Survival
The effect of PHA-665752 on cancer cell viability has been a primary focus of in vitro research, employing assays that measure both the proliferation and the clonogenic survival of tumor cells.
The anti-proliferative activity of PHA-665752 has been documented across a diverse panel of human cancer cell lines. Standard methodologies to quantify cellular proliferation include the methyl thiazolyl tetrazolium (MTT) assay, which measures metabolic activity, and direct cell counting via the trypan blue exclusion method. mdpi.comnih.gov Other techniques involve staining for DNA content using fluorescent nucleic acid stains like SYTO60 or assessing DNA synthesis through the incorporation of BrdUrd (5-bromo-2'-deoxyuridine). selleckchem.compnas.org
Research has shown that PHA-665752 potently inhibits cell proliferation driven by hepatocyte growth factor (HGF), the ligand for c-Met, as well as constitutive, ligand-independent proliferation in cells with aberrant c-Met activation. uni.lumedchemexpress.com A particularly striking observation is the exquisite sensitivity of cancer cells harboring MET gene amplification. pnas.org In a study of gastric cancer cell lines, those with MET amplification were exceptionally susceptible to PHA-665752, whereas cells without the amplification were largely unaffected. pnas.org The compound has demonstrated inhibitory effects on the growth of cell lines from various cancers, including gastric, lung, ovarian, papillary thyroid, oral, and osteosarcoma. nih.govpnas.orgnih.govnih.govresearchgate.net
| Cell Line | Cancer Type | Assay Method | Key Finding | Reference |
|---|---|---|---|---|
| GTL-16, S114 | Gastric Carcinoma | BrdUrd Incorporation | Potent inhibition of HGF-driven cell growth. | uni.lumedchemexpress.com |
| SNU-5, MKN45 (MET-amplified) | Gastric Carcinoma | MTT Assay, SYTO60 | Selective killing of MET-amplified cells compared to non-amplified lines. | pnas.org |
| NCI-H441 | Non-Small Cell Lung Cancer | BrdUrd Incorporation | Inhibition of constitutive and HGF-stimulated cell proliferation. | uni.lu |
| 143B, U2OS | Osteosarcoma | CCK-8 Assay | Dose-dependent inhibition of cell proliferation. | researchgate.net |
| SH-EP | Neuroblastoma | MTT Assay | Dose-dependent inhibition of HGF-mediated proliferation. | nih.gov |
| HSC-3 | Oral Squamous Cell Carcinoma | Cell Counting | Significant suppression of cell growth. | mdpi.comnih.gov |
| SKOV3(DDP), OVCAR3 | Ovarian Cancer (Cisplatin-Resistant) | MTT Assay | Inhibited cell growth and enhanced cisplatin-induced proliferation inhibition. | nih.gov |
A critical characteristic of transformed cells is their ability to grow independently of a solid substrate, a property known as anchorage-independent growth. The soft agar colony formation assay is the gold standard for assessing this in vitro. cellbiolabs.com This assay measures the capacity of single cells to proliferate and form colonies in a semi-solid medium, which mimics the conditions of tumor growth in vivo. cellbiolabs.com
Studies using PHA-665752 have demonstrated its ability to robustly inhibit anchorage-independent growth in susceptible cell lines. For instance, in GTL-16 gastric carcinoma cells, which have amplified c-Met, PHA-665752 completely abrogated colony formation in soft agar. uni.lu Similar inhibitory effects were observed in NCI-H441 non-small cell lung cancer cells and in osteosarcoma cell lines 143B and U2OS. uni.luresearchgate.net These findings underscore that c-Met signaling is crucial for maintaining the transformed phenotype that allows for anchorage-independent survival and proliferation.
Cell Motility and Invasion Research Paradigms
The dissemination of cancer cells from a primary tumor to distant sites is a complex process involving increased cell motility and the invasion of surrounding tissues. The c-Met pathway is a well-established driver of these processes.
The effect of PHA-665752 on cell motility is commonly investigated using two primary methods: the wound healing (or scratch) assay and the Transwell (or Boyden chamber) assay. nih.govresearchgate.netyoutube.com The wound healing assay involves creating a cell-free "wound" in a confluent monolayer of cells and monitoring the rate at which cells migrate to close the gap. youtube.com The Transwell assay measures the chemotactic movement of cells across a porous membrane toward a chemoattractant, such as HGF. nih.govnih.gov
PHA-665752 has been shown to be a potent inhibitor of cell migration in various cancer models. It effectively blocks HGF-stimulated migration in c-Met-expressing neuroblastoma and papillary thyroid carcinoma cells. nih.govnih.gov In osteosarcoma cell lines, both wound healing and Transwell assays confirmed that PHA-665752 significantly impaired cell migration. researchgate.net Research also indicates that the compound can inhibit constitutive cell motility by as much as 92.5% in cells with aberrant c-Met signaling. selleckchem.com
Cell invasion is a step beyond migration, requiring cells to actively degrade and move through the extracellular matrix (ECM). nih.govinnoprot.com In vitro invasion assays are typically modifications of the Transwell assay, where the porous membrane is coated with a layer of ECM components, most commonly Matrigel, which simulates the basement membrane. nih.govresearchgate.netnih.gov Cells must secrete matrix metalloproteinases (MMPs) and other enzymes to break down this barrier before they can migrate through the pores. innoprot.com
Consistent with its effects on c-Met signaling, PHA-665752 has been found to inhibit the invasive properties of cancer cells. Studies in papillary thyroid carcinoma and osteosarcoma cells demonstrated that PHA-665752 treatment significantly reduced the ability of these cells to invade through a Matrigel-coated membrane. nih.govresearchgate.net These results confirm the critical role of c-Met in promoting an invasive phenotype and the ability of PHA-665752 to counteract this process. uni.luaacrjournals.org
Apoptosis Induction and Cell Cycle Regulation Analyses
Beyond inhibiting proliferative and motile phenotypes, targeting the c-Met pathway with PHA-665752 can actively induce programmed cell death (apoptosis) and cause cell cycle arrest. These effects are often analyzed using techniques such as flow cytometry to assess DNA content (for cell cycle phase distribution) and to quantify apoptotic cells (e.g., via sub-G1 peak analysis). nih.govnih.gov The induction of apoptosis is also confirmed by biochemical markers, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and caspases. pnas.orgnih.gov
PHA-665752 has been shown to induce apoptosis in multiple cancer cell lines, including those from gastric, oral, and ovarian cancers. nih.govmedchemexpress.comnih.gov The pro-apoptotic effect is particularly pronounced in cancer cells that are highly dependent on c-Met signaling for survival, such as those with MET amplification. pnas.org In these cells, treatment with PHA-665752 leads to massive apoptosis. pnas.org Furthermore, studies have demonstrated that PHA-665752 can induce a G1 phase cell cycle arrest, preventing cells from progressing into the DNA synthesis (S) phase. selleckchem.com For example, treatment with the inhibitor increased the proportion of cells in the G1 phase from 42.4% to 77.0% in one study. selleckchem.com
| Cell Line | Cancer Type | Effect Observed | Method of Analysis | Reference |
|---|---|---|---|---|
| GTL-16 | Gastric Carcinoma | Induction of apoptosis. | Fluorescence microscopy (ethidium bromide/acridine orange). | selleckchem.comuni.lu |
| Generic c-Met dependent cells | Not specified | G1 cell cycle arrest. | Not specified. | selleckchem.com |
| SNU-5, MKN45 (MET-amplified) | Gastric Carcinoma | Massive apoptosis induction. | PARP cleavage analysis. | pnas.org |
| HSC-3 | Oral Squamous Cell Carcinoma | Induction of apoptosis. | Flow cytometry (sub-G1 peak). | nih.gov |
| LKR-13 | Lung Adenocarcinoma | Induction of apoptosis. | Western blot for cleaved caspase-3. | nih.gov |
| SKOV3(DDP), OVCAR3 | Ovarian Cancer | Induction of apoptosis. | Flow cytometry. | nih.gov |
Angiogenesis Pathway Investigations in Cellular Systems
The formation of new blood vessels, or angiogenesis, is a critical process in tumor development, and c-Met signaling is a known contributor. nih.gov Research shows that PHA-665752 can significantly inhibit angiogenesis, with studies demonstrating an inhibition of over 85%. selleckchem.com
PHA-665752 also modulates the balance of pro- and anti-angiogenic factors secreted by cells. Research has shown that treatment with PHA-665752 leads to a decrease in the production of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. selleckchem.com Concurrently, the compound increases the production of Thrombospondin-1, a known endogenous inhibitor of angiogenesis. selleckchem.com This dual action shifts the cellular microenvironment towards an anti-angiogenic state, further contributing to the suppression of new blood vessel formation. selleckchem.com
Modulation of DNA Damage Response and Radiosensitization in Research Settings
The c-Met signaling pathway has been implicated in the cellular response to DNA damage and in conferring resistance to DNA-damaging agents, including ionizing radiation. nih.gov Studies have established that inhibiting c-Met with PHA-665752 can sensitize tumor cells to such agents. nih.gov When combined with ionizing radiation, PHA-665752 reduces the clonogenic survival of tumor cells with MET overexpression. nih.gov This sensitizing effect is synergistic, as the combination of PHA-665752 with agents like adriamycin or with radiation leads to a significant increase in apoptosis. nih.gov Mechanistically, PHA-665752 treatment alone can lead to an accumulation of DNA double-strand breaks (DSBs), as indicated by increased levels of phosphorylated histone H2AX (γH2AX), a marker of DNA damage. nih.gov The compound also appears to attenuate the repair of DNA damage following irradiation. nih.gov
A specific DNA repair pathway affected by PHA-665752 is homologous recombination (HR), a critical mechanism for the error-free repair of DNA double-strand breaks. mdpi.com Research using a direct-repeat green fluorescent protein (DR-GFP) reporter system has shown that MET inhibition by PHA-665752 significantly impairs HR in a dose-dependent manner. This effect was confirmed to be MET-dependent and not merely a secondary consequence of cell cycle alterations.
The mechanism underlying this impairment involves key proteins of the HR pathway. mdpi.comnih.govfrontiersin.org Specifically, MET inhibition by PHA-665752 affects the formation of the RAD51-BRCA2 complex, which is essential for HR repair. mdpi.com This is thought to occur through the downregulation and impaired translocation of the RAD51 recombinase into the nucleus, thereby preventing the assembly of the necessary repair machinery at the site of DNA damage. mdpi.comfrontiersin.org
Sensitization of Cells to DNA-Damaging Agents in Experimental Systems
PHA-665752 has been shown to sensitize tumor cells with MET overexpression to the effects of DNA-damaging agents, such as ionizing radiation (IR) and adriamycin. acs.org Research indicates that treatment with PHA-665752, even on its own, leads to a notable increase in the levels of γH2AX, a marker for DNA double-strand breaks (DSBs). acs.org When combined with agents like IR or adriamycin, PHA-665752 synergistically enhances the induction of apoptosis. acs.org
In GTL-16 gastric carcinoma cells, pretreatment with PHA-665752 followed by IR led to a significant reduction in clonogenic survival. nih.gov This enhanced cell-killing effect is associated with an increase in apoptotic markers, including cleaved caspase-3 and cleaved lamin A, particularly when MET inhibition is combined with IR. nih.gov Furthermore, studies demonstrated that PHA-665752 treatment results in sustained high levels of γH2AX and phosphorylated ATM after irradiation, suggesting that the compound attenuates the repair of DNA damage post-treatment. acs.orgnih.gov The DNA-damaging effects of PHA-665752 are MET-dependent, as shown in cells expressing MET variants with differential sensitivity to the inhibitor. nih.gov
| Experimental System | DNA-Damaging Agent | Key Findings | Reference |
|---|---|---|---|
| GTL-16 Cells | Ionizing Radiation (IR) | Reduced clonogenic survival; Increased IR-induced apoptosis. | nih.gov |
| GTL-16 Cells | Adriamycin (ADM) | Synergistically cooperates to induce apoptosis. | acs.org |
| M1268T MET-mutant Cells | Ionizing Radiation (IR) | Dose-dependent increase in γH2AX levels, sustained for 8 hours post-IR. | nih.gov |
| Tumor Cells with MET overexpression | Ionizing Radiation (IR) / Adriamycin (ADM) | Sustained high levels of γH2AX and phosphorylated ATM post-damage, indicating attenuated DNA repair. | acs.org |
Effects on Cell Cycle Checkpoint Control Post-Damage
PHA-665752 has a significant impact on cell cycle checkpoint control following DNA damage. acs.orgnih.gov Research indicates that MET inhibition by PHA-665752 compromises a critical damage-dependent checkpoint, which may force DNA-damaged cells to proceed through the cell cycle before repair is complete. acs.orgnih.gov Specifically, treatment with PHA-665752 reduces the activation of key checkpoint proteins ATR, CHK1, and CDC25B. nih.gov
This disruption of the ATR-CHK1-CDC25B axis leads to the abrogation of the S-phase arrest that is typically induced by DNA damage. nih.gov For example, in GTL-16 cells, a single dose of 10 Gy of IR caused a nearly 30% increase in the S-phase population. nih.gov However, pretreatment with PHA-665752 before irradiation resulted in a substantial drop in the S-phase cell population from 35.5% to 10.1%, indicating a failure to arrest in S-phase despite the presence of DNA damage. nih.gov This breach of checkpoint control can lead to the accumulation of detrimental chromosomal aberrations, ultimately triggering apoptosis. nih.gov
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
|---|---|---|---|---|
| Control (No IR, No PHA) | 56.1% | 6.9% | 37.0% | nih.gov |
| IR Only | 32.8% | 35.5% | 31.7% | nih.gov |
| PHA-665752 + IR | 49.6% | 10.1% | 40.3% | nih.gov |
Studies on Cellular Metabolic Reprogramming
Investigation of Glycolysis-Related Enzymes
The c-MET signaling pathway, which is targeted by PHA-665752, has been shown to facilitate the development of a glycolytic phenotype in cancer cells. mdpi.com Inhibition of c-MET with PHA-665752 can counteract this metabolic reprogramming. In head and neck squamous cell carcinoma cell lines, HGF stimulation was shown to increase the glycolytic proton efflux rate (glycoPER), an indicator of glycolysis; this effect was partly prevented by treatment with PHA-665752. nih.gov
Specific enzymes involved in glycolysis are affected by MET inhibition. Studies have found that using PHA-665752 to inhibit MET signaling can decrease the expression of hexokinase 2 (HK2), a rate-limiting enzyme that initiates glycolysis. mdpi.comresearchgate.net Additionally, PHA-665752 has been reported to reduce the expression of glycolysis-related mitochondrial enzymes, including adenine nucleotide translocase 2 (ANT2) and voltage-dependent anion-selective channel protein 1 (VDAC1) in gastric cancer cell lines. researchgate.net
| Enzyme/Process | Cell Line/Model | Observed Effect of PHA-665752 | Reference |
|---|---|---|---|
| Glycolytic Proton Efflux Rate (glycoPER) | Detroit 562 | Partially prevented the HGF-induced increase in glycoPER. | nih.gov |
| Hexokinase 2 (HK2) | NSCLC Model | Decreased expression. | mdpi.comresearchgate.net |
| Adenine Nucleotide Translocase 2 (ANT2) | Gastric Cancer Cells | Reduced expression. | researchgate.net |
| Voltage-Dependent Anion-Selective Channel Protein 1 (VDAC1) | Gastric Cancer Cells | Reduced expression. | researchgate.net |
Role in Mitochondrial Activities and Dynamics
Evidence suggests a direct link between c-MET signaling and mitochondrial function, making mitochondria a target for MET inhibitors like PHA-665752. A significant portion of activated MET protein has been found to reside within the mitochondria of EGFR TKI-resistant lung cancer cells. acs.orgnih.gov To leverage this, a derivative of PHA-665752 was synthesized to specifically target the mitochondria, demonstrating that this is a viable strategy to induce cytotoxicity and apoptosis in resistant cells. acs.orgnih.gov
The MET signaling pathway, which PHA-665752 inhibits, regulates mitochondrial structure and function. nih.gov Crosstalk between MET signaling and mitochondrial morphology has been observed, with a functional link established between MET and Dynamin-Related Protein 1 (DRP1), a key component of the mitochondrial fission machinery. nih.gov While not using PHA-665752 specifically, other studies on c-MET inhibition have shown it can lead to an increased number and fusion of mitochondria. nih.gov Conversely, in gastric cancer cells, mitochondria have been suggested as a potential direct target of PHA-665752, where treatment leads to a granular mitochondrial appearance (short, round mitochondria), a morphology that can be indicative of the activation of the intrinsic apoptotic pathway. researchgate.net
| Aspect of Mitochondrial Function | Cell Line/Model | Key Findings Related to MET Inhibition by PHA-665752 | Reference |
|---|---|---|---|
| MET Localization | HCC827 Lung Cancer Cells | Activated MET protein resides within the mitochondria. | acs.orgnih.gov |
| Mitochondrial Targeting | HCC827 Lung Cancer Cells | A mitochondria-targeted PHA-665752 analogue was cytotoxic and apoptogenic. | acs.orgnih.gov |
| Morphological Changes | SNU5 Gastric Cancer Cells | Mitochondria are a potential direct target; treatment can induce a granular appearance associated with apoptosis. | researchgate.net |
| Crosstalk with Fission/Fusion Machinery | NSCLC and Mesothelioma Cells | MET signaling (inhibited by PHA-665752) regulates mitochondrial structure and is functionally linked to DRP1. | nih.gov |
Application of Pha 665752 in Preclinical in Vivo Research Models Mechanistic Focus
Modulation of c-Met Signaling in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been a cornerstone in evaluating the in vivo efficacy and mechanism of action of PHA-665752. These studies consistently demonstrate the compound's ability to directly engage and inhibit its target, the c-Met receptor tyrosine kinase, within the tumor microenvironment.
A primary mechanism of action for PHA-665752 is the inhibition of c-Met autophosphorylation, a critical step in receptor activation. In vivo studies have confirmed this inhibitory effect within tumor tissues. In mouse xenografts of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), treatment with PHA-665752 led to a marked reduction in the phosphorylation of c-Met at key sites, including the autophosphorylation sites (pY1230/1234/1235) and the c-Cbl binding site (pY1003). nih.govaacrjournals.org This inhibition of phosphorylation was observed in the residual tumor nodules following treatment. aacrjournals.org
Pharmacodynamic studies have further characterized the duration of this effect. A single administration of PHA-665752 was shown to inhibit c-Met phosphorylation in tumor xenografts for as long as 12 hours, demonstrating a durable biological response to the inhibitor. aacrjournals.orguni.lu This sustained inhibition of the target is directly linked to the compound's antitumor activity. aacrjournals.org
The inhibition of c-Met phosphorylation by PHA-665752 precipitates a cascade of effects on downstream signaling pathways that are crucial for tumor cell growth, survival, and motility. uni.lunih.gov In vivo and corresponding in vitro studies have shown that PHA-665752 effectively suppresses the phosphorylation of key downstream effector molecules. uni.luselleckchem.com The modulation of these pathways is correlated with the observed phenotypic responses, such as reduced proliferation and induction of apoptosis. medchemexpress.comuni.lu
Key downstream signaling proteins affected by PHA-665752 treatment in various tumor models are summarized below.
| Downstream Mediator | Signaling Pathway | Effect of PHA-665752 | Associated Cellular Function |
|---|---|---|---|
| Gab-1 | Docking/Scaffolding Protein | Inhibited phosphorylation medchemexpress.comuni.lu | Signal transduction to PI3K and other pathways uni.lu |
| Akt | PI3K/Akt Pathway | Inhibited phosphorylation medchemexpress.comuni.lunih.gov | Cell survival, proliferation uni.lunih.gov |
| ERK | MAPK/ERK Pathway | Inhibited phosphorylation medchemexpress.comuni.luselleckchem.com | Cell proliferation, differentiation nih.gov |
| STAT3 | JAK/STAT Pathway | Inhibited phosphorylation medchemexpress.comselleckchem.com | Gene transcription, cell survival |
| FAK | Focal Adhesion Kinase Pathway | Inhibited phosphorylation medchemexpress.comuni.lu | Cell motility, invasion uni.lu |
| PLC-γ | Phospholipase C Pathway | Inhibited phosphorylation medchemexpress.comselleckchem.com | Calcium signaling, cell growth |
Investigation of Pathway Interdependencies in Mouse Models
Genetically engineered mouse models have been pivotal in exploring the nuanced role of c-Met signaling in different genetic contexts and have revealed both c-Met-dependent and independent effects of PHA-665752.
Research in mouse models suggests that the antitumor effects of PHA-665752 may not be solely attributable to c-Met inhibition, particularly at higher concentrations. nih.gov In a study using KrasLA1 mice, which develop lung adenocarcinomas, both low and high doses of PHA-665752 achieved equivalent reductions in c-Met phosphorylation within the tumor. nih.gov However, a significant reduction in the number of lung lesions was only observed in the high-dose group. nih.gov
This finding suggests that PHA-665752 may inhibit tumorigenesis through c-Met-independent mechanisms as well. nih.gov The cytotoxic effects on tumor cells in this model were partly mediated by these off-target effects, which may include the inhibition of other receptor tyrosine kinases such as Ron and Flk-1. nih.gov This highlights the complexity of interpreting in vivo outcomes with small molecule inhibitors, which can have activities beyond their primary target.
The c-Met receptor has been implicated in cellular transformation driven by mutant Ras. nih.gov In mouse models with somatic K-ras mutations (KrasLA1 mice), which develop lung lesions that progress to adenocarcinoma, c-Met was found to be activated. nih.govnih.gov In this specific genetic context, short-term treatment with PHA-665752 effectively reversed premalignant lung lesions. nih.govnih.gov The inhibitor decreased the number of lesions and induced apoptosis in both tumor cells and the associated vascular endothelial cells. nih.gov These results underscore that c-Met is an active and relevant therapeutic target in K-ras-mutant lung cancer models, and its inhibition can have potent anti-tumor effects. nih.gov
Research into Mechanisms of Acquired Resistance to c-Met Inhibitors
A significant challenge in targeted cancer therapy is the development of acquired resistance. Preclinical models have been developed to predict and understand the molecular mechanisms by which tumors become resistant to c-Met inhibitors like PHA-665752. By treating MET-addicted cancer cell lines with progressively increasing concentrations of PHA-665752, researchers have successfully generated resistant cell lines. nih.govaacrjournals.org
Analysis of these resistant models has revealed key mechanisms of resistance, providing insights that could inform clinical strategies to overcome or prevent resistance.
| Mechanism of Resistance | Molecular Alteration | Consequence |
|---|---|---|
| Target Gene Amplification | Amplification of the MET gene nih.govunito.it | Increased expression and constitutive phosphorylation of the MET protein, overcoming inhibitor effects. nih.gov |
| Bypass Pathway Activation | Subsequent amplification and overexpression of wild-type KRAS nih.govunito.it | Cells lose their dependency on MET signaling and become dependent on KRAS signaling. nih.gov |
These studies indicate that a common mechanism of acquired resistance to specific MET inhibitors involves initial MET gene amplification, followed by the amplification of the downstream effector KRAS. nih.gov This switch in dependency from MET to KRAS signaling allows the tumor cells to circumvent the effects of the inhibitor. nih.govunito.it Understanding these resistance pathways is crucial for the development of next-generation therapeutic strategies, potentially involving combination therapies to target both the primary driver and the emerging resistance mechanisms. aacrjournals.org
Identification of Resistance-Conferring Mutations within the c-Met Kinase Domain (e.g., Y1230H)
The development of acquired resistance to targeted therapies is a significant challenge in oncology research. In the context of c-Met inhibition by PHA-665752, preclinical models have been instrumental in identifying specific genetic alterations that confer resistance. A key mechanism identified is the emergence of secondary mutations within the c-Met kinase domain itself.
One of the well-documented resistance mutations is the Y1230H substitution. researchgate.net In studies using gastric cancer cell lines sensitive to PHA-665752, prolonged exposure to the inhibitor led to the selection of resistant clones. researchgate.net Genetic sequencing of these resistant cells revealed a T→C point mutation in the MET gene, resulting in a tyrosine (Y) to histidine (H) amino acid change at position 1230. researchgate.net This position is critical within the kinase domain, and its alteration is believed to interfere with the binding of PHA-665752 to its target, thereby reducing the inhibitor's efficacy. The introduction of the MET Y1230H mutation into sensitive parental cells was shown to confer resistance to PHA-665752, confirming its functional role in the resistance mechanism. researchgate.net
| Mutation | Location | Effect on PHA-665752 | Cancer Model |
| Y1230H | c-Met Kinase Domain | Confers resistance | Gastric Cancer Cells researchgate.net |
Analysis of Compensatory Signaling Pathway Activation (e.g., EGFR, PI3K/AKT, MAPK)
Beyond on-target mutations, resistance to PHA-665752 can arise from the activation of alternative or "bypass" signaling pathways that compensate for the inhibition of c-Met. This phenomenon, known as signaling pathway redundancy, allows cancer cells to maintain their proliferative and survival signals.
In preclinical models, resistance to PHA-665752 has been associated with the activation of several key pathways:
PI3K/AKT/mTOR Pathway: While inhibition of c-Met by PHA-665752 initially leads to reduced activation of the downstream PI3K/AKT/mTOR pathway, resistant cells can exhibit hyperactivation of this cascade. aacrjournals.orgnih.govnih.gov This sustained signaling can promote cell survival and proliferation despite the effective blockade of c-Met. In some models of acquired resistance, upregulation of the mTOR pathway was observed. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly through ERK1/2, is another critical survival pathway. unito.itmdpi.com Research has shown that resistance to PHA-665752 can be coupled with high activation of ERK1/2, sometimes sustained by the amplification of the KRAS gene. unito.it This provides an alternative route for growth signaling that is independent of c-Met.
EGFR Pathway: Crosstalk between receptor tyrosine kinases (RTKs) is a well-established mechanism of drug resistance. There is evidence of synergistic interaction between the c-Met and epidermal growth factor receptor (EGFR) pathways. amegroups.orgnih.gov In some non-small cell lung cancer (NSCLC) models, acquired resistance to EGFR inhibitors involves the amplification of the c-Met gene. nih.gov Conversely, the activation of EGFR signaling can serve as a bypass mechanism in cells treated with c-Met inhibitors, allowing the cancer cells to evade the effects of PHA-665752. amegroups.org
| Pathway | Key Molecules | Role in Resistance to PHA-665752 |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Sustained activation promotes cell survival and proliferation. aacrjournals.orgnih.govnih.gov |
| MAPK | RAS, RAF, MEK, ERK | High ERK1/2 activation provides an alternative growth signaling route. unito.it |
| EGFR | EGFR, ERBB3 | Activation can compensate for c-Met inhibition through pathway crosstalk. amegroups.orgnih.gov |
Combinatorial Research Strategies with Other Molecular Probes
To counteract the development of resistance and enhance therapeutic efficacy, preclinical research has extensively explored combining PHA-665752 with other molecularly targeted agents. These strategies aim to block both the primary oncogenic driver and the potential escape pathways simultaneously.
Co-inhibition Studies with mTOR Inhibitors (e.g., Rapamycin)
Given the role of the PI3K/AKT/mTOR pathway in both downstream c-Met signaling and as a resistance mechanism, its simultaneous inhibition is a rational therapeutic strategy. aacrjournals.orgnih.gov Studies have demonstrated that the mTOR inhibitor Rapamycin can cooperate with PHA-665752 to inhibit the viability of cancer cells. aacrjournals.orgselleckchem.com This combination has shown cooperative inhibition of cell growth in TPR-MET transformed cells and in H441 non-small cell lung cancer (NSCLC) cells. aacrjournals.org The rationale is that while PHA-665752 blocks the upstream signaling from c-Met, Rapamycin and its analogs (rapalogs) like everolimus block a critical downstream node, leading to a more comprehensive pathway inhibition and potentially restoring sensitivity in resistant cells. aacrjournals.orgresearchgate.net
Combination with DNA-Damaging Agents in Experimental Systems
Research has uncovered a link between c-Met signaling and the DNA damage response (DDR) machinery, suggesting that c-Met may protect cancer cells from the effects of genotoxic agents. nih.gov Preclinical studies have shown that inhibiting c-Met with PHA-665752 can synergistically sensitize tumor cells to DNA-damaging agents like ionizing radiation (IR) and adriamycin. nih.govnih.gov
The proposed mechanisms for this synergy include:
Increased DNA Damage: Treatment with PHA-665752 alone has been observed to increase levels of γH2AX, a marker for DNA double-strand breaks, indicating that c-Met inhibition itself can induce DNA damage. nih.govnih.gov
Impaired DNA Repair: PHA-665752 treatment can lead to sustained high levels of γH2AX and phosphorylated ATM after irradiation, suggesting an attenuation of DNA repair processes. nih.govnih.gov
Abrogation of Cell Cycle Checkpoints: MET inhibition may compromise critical DNA damage-dependent checkpoints, such as the S-phase arrest, potentially forcing cells with damaged DNA to proceed through the cell cycle, leading to apoptosis. nih.govnih.govscientificarchives.com
| Combination | DNA-Damaging Agent | Observed Synergistic Effect | Proposed Mechanism |
| PHA-665752 | Ionizing Radiation | Reduced clonogenic survival, increased apoptosis. nih.gov | Attenuation of post-damage DNA repair. nih.govnih.gov |
| PHA-665752 | Adriamycin | Synergistic induction of apoptosis. nih.gov | Abrogation of damage-induced S-phase arrest. nih.govnih.gov |
Synergy with Other Receptor Tyrosine Kinase Inhibitors (Conceptual)
Conceptually, combining inhibitors of different RTKs that are known to engage in crosstalk is a promising strategy to prevent or overcome resistance. Since RTKs like EGFR can activate similar downstream pathways (e.g., PI3K/AKT and MAPK), their co-activation can render cells insensitive to a single inhibitor. amegroups.orgnih.gov
Preclinical evidence supports this concept. For instance, in EGFR-mutant NSCLC cells that develop resistance through c-Met amplification, the combination of an EGFR inhibitor and PHA-665752 has been shown to overcome this resistance. nih.gov Similarly, the dual inhibition of EGFR and c-Met has been demonstrated to more effectively compromise the growth of ovarian cancer cells compared to single-agent therapy. nih.gov This approach aims to create a more robust blockade of oncogenic signaling, making it more difficult for cancer cells to develop effective bypass mechanisms. amegroups.org
Analytical and Methodological Research Utilizing Pha 665752 D8 Hydrate
Applications in Pharmacokinetic and Drug Metabolism Research Methodologies (Conceptual)
Stable isotope labeling is a powerful tool in pharmacokinetic (PK) and drug metabolism studies. nih.govnih.gov PHA-665752-d8 Hydrate is essential for the accurate quantification needed in these research areas.
In early drug discovery, in vitro assays are used to predict the metabolic fate of a new chemical entity. Metabolic stability assays, using preparations like liver microsomes or hepatocytes, determine the rate at which a compound is metabolized. acs.org In these experiments, PHA-665752 would be incubated with the metabolic system, and samples would be taken at various time points. The reaction would be stopped, and this compound would be added as the internal standard. The LC-MS/MS method described above would then be used to quantify the remaining amount of PHA-665752 over time, allowing for the calculation of parameters like intrinsic clearance and half-life.
In preclinical studies, understanding how a drug distributes into different tissues is a key component of its PK profile. After administering PHA-665752 to an animal model, tissue samples (e.g., liver, lung, tumor) can be collected, homogenized, and analyzed. nih.gov The addition of this compound to these complex matrices during sample processing is crucial for accurately quantifying drug concentrations, as each tissue type can present unique matrix effects. clearsynth.com
Furthermore, stable isotope labeling can be used in more advanced study designs. For example, a technique known as a "cassette dose" or simultaneous administration of labeled and unlabeled drug can be employed to study bioavailability or compare different formulations. nih.gov The ability of the mass spectrometer to differentiate between the isotopic forms allows for the simultaneous tracking of both administered compounds.
Utilization in Proteomics Research: Stable Isotope Labeling Techniques
Stable isotope labeling is a cornerstone of quantitative proteomics. wikipedia.orgnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Isotope-Coded Affinity Tags (ICAT) use isotopic differences to compare protein abundance between different cell states. wikipedia.orgyale.edu
While this compound is primarily an internal standard for its parent compound, the principles of isotopic labeling extend to its use in chemoproteomics. springernature.com Chemoproteomics uses small molecule probes to investigate protein function and drug-target engagement on a proteome-wide scale. nih.govbayer.com
In a conceptual chemoproteomics experiment, a labeled version of an inhibitor could be used to quantify target engagement. For instance, in a competitive binding assay, cell lysates could be treated with varying concentrations of unlabeled PHA-665752, followed by treatment with a probe that also binds to the c-Met kinase active site. The amount of probe that binds to c-Met would be inversely proportional to the amount of PHA-665752 bound. To accurately quantify the amount of probe recovered after pulldown and analysis, a stable isotope-labeled version of the probe's cleavage product would be used as an internal standard—a role analogous to that played by this compound in PK studies. This allows for the precise determination of the inhibitor's potency and selectivity in a complex biological system. springernature.comacs.org
Use in Quantitative Proteomics Studies (e.g., SILAC-based approaches)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics, enabling the comparison of protein abundances between different cell populations. While there is no direct evidence of this compound being used as a label in SILAC experiments, its role as an internal standard in mass spectrometry-based quantification is crucial for studies aiming to understand the proteomic consequences of c-Met inhibition by PHA-665752.
Accurate quantification of the inhibitor itself is a prerequisite for interpreting changes in the proteome. By using this compound as an internal standard, researchers can precisely determine the intracellular and in vivo concentrations of PHA-665752, ensuring that observed proteomic shifts are directly attributable to the inhibitor's presence at a known concentration. This is essential for correlating the degree of c-Met inhibition with downstream proteomic changes.
The use of stable isotopically labeled internal standards, such as this compound, is a cornerstone of robust quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). These standards help to correct for variability during sample processing and analysis, leading to more reliable and reproducible quantification of the analyte.
Investigation of Protein Turnover and Interactions
The study of protein turnover and protein-protein interactions provides critical insights into cellular dynamics and signaling pathways. While this compound is not directly used to measure these phenomena, its application in ensuring accurate quantification of PHA-665752 is foundational to such investigations.
For instance, in studies examining how c-Met inhibition by PHA-665752 affects the turnover rate of specific proteins or alters protein interaction networks, precise knowledge of the inhibitor's concentration is vital. This compound enables this precision through its use as an internal standard in analytical methods. This allows researchers to establish a clear dose-response relationship between PHA-665752 and its effects on protein dynamics.
Advancements in Bioanalytical Techniques for c-Met Inhibitor Quantification
The development of sensitive and specific bioanalytical methods is crucial for the preclinical and clinical evaluation of c-Met inhibitors like PHA-665752. A significant advancement in this area is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of these inhibitors in biological matrices. In such assays, a stable isotope-labeled version of the analyte, such as this compound, is the preferred internal standard.
The key advantage of using a deuterated internal standard is that it has nearly identical physicochemical properties to the analyte but a different mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency in the mass spectrometer, effectively correcting for matrix effects and variations in instrument response.
Key Features of Bioanalytical Methods Utilizing this compound:
| Parameter | Description |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound |
| Purpose | Accurate quantification of PHA-665752 in biological samples (e.g., plasma, tissue) |
| Advantages | High sensitivity, specificity, and accuracy; correction for matrix effects and analytical variability |
The use of this compound as an internal standard represents a significant methodological advancement, enabling robust and reliable pharmacokinetic and pharmacodynamic studies of PHA-665752. This, in turn, supports a deeper understanding of its mechanism of action and clinical potential.
Q & A
Q. How is PHA-665752-d8 Hydrate synthesized and characterized in preclinical studies?
Synthesis typically involves deuterium exchange reactions under controlled conditions (e.g., catalytic deuteration in D₂O). Characterization employs nuclear magnetic resonance (NMR) for deuterium incorporation verification and X-ray diffraction (XRD) to confirm hydrate crystal structure. Stability during synthesis is monitored via thermogravimetric analysis (TGA) to assess hydrate water content .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards ensures specificity. Fluorometric assays (e.g., using TCEP for disulfide reduction) may be adapted for redox-sensitive studies. Validation should follow guidelines for accuracy, precision, and matrix effects .
Q. How should this compound be stored to maintain stability in experimental settings?
Store lyophilized samples at -80°C under inert gas (e.g., argon). For aqueous solutions, use buffered systems (pH 6–7) with antioxidants (e.g., DTT) to prevent deuterium exchange. Monitor degradation via high-performance liquid chromatography (HPLC) and differential scanning calorimetry (DSC) for hydrate phase transitions .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profile of this compound compared to its non-deuterated analog?
KIEs alter metabolic rates, particularly in cytochrome P450-mediated pathways. Use tandem mass spectrometry (MS/MS) to track deuterium retention in metabolites. Compare AUC and half-life in crossover animal studies, controlling for hydration-dependent bioavailability .
Q. What experimental designs address contradictions in reported IC₅₀ values for this compound across cell-based assays?
Standardize cell lines (e.g., ATCC-certified), culture media, and assay temperatures. Incorporate positive controls (e.g., staurosporine) and validate target engagement via Western blotting. Use factorial designs to isolate variables like hydrate solubility and cellular uptake kinetics .
Q. How can researchers differentiate between hydrate polymorphs of PHA-665752-d8 and assess their impact on target binding?
Employ solid-state NMR (ssNMR) to resolve polymorphic forms. Pair with isothermal titration calorimetry (ITC) to correlate hydrate structure with binding enthalpy changes. Computational modeling (DFT) aids in predicting hydration-dependent conformational shifts .
Q. What strategies improve reproducibility of in vivo efficacy studies involving this compound?
Predefine criteria for animal randomization, dosing intervals, and hydration status. Use blinded histopathological assessments and share raw data via FAIR-aligned repositories. Cross-validate findings with orthogonal methods (e.g., PET imaging for target occupancy) .
Q. How can isotopic dilution techniques mitigate interference from endogenous compounds in this compound assays?
Use stable isotope-labeled analogs (e.g., ¹³C-PHA-665752) as internal standards. Optimize chromatographic separation to resolve isotopic clusters. Validate against synthetic matrices spiked with known interferents (e.g., glutathione) .
Methodological Considerations
- Data Contradiction Analysis : Apply Bland-Altman plots for inter-laboratory comparisons and meta-regression to identify protocol-dependent outliers .
- Hydrate-Specific Challenges : Account for deliquescence in humid environments by integrating dynamic vapor sorption (DVS) studies into experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
